Phccc - 179068-02-1

Phccc

Catalog Number: EVT-279392
CAS Number: 179068-02-1
Molecular Formula: C17H14N2O3
Molecular Weight: 294.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Phccc is a synthetic organic compound primarily known for its activity as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 4 (mGluR4). [, ] mGluR4 belongs to the group III metabotropic glutamate receptors, a family of G protein-coupled receptors involved in modulating neurotransmission within the central nervous system. [, , ] Phccc enhances the activity of mGluR4 by increasing its affinity for glutamate, the endogenous ligand. [, ] This modulation of mGluR4 activity has sparked significant interest in Phccc as a potential therapeutic target for various neurological disorders, including Parkinson's disease. [, , ]

Molecular Structure Analysis

Phccc consists of a chromenone core structure with a cyclopropyl group fused to the benzene ring. [, ] A phenylcarboxamide moiety is attached to the chromenone ring, and a hydroxyimino group is present at the 7-position of the chromenone. The exact spatial arrangement of these groups, particularly the stereochemistry of the cyclopropyl and hydroxyimino groups, influences the compound's biological activity. [, ] For instance, the (−)-enantiomer of Phccc exhibits significantly higher potency and selectivity for mGluR4 compared to its (+)-enantiomer. []

Mechanism of Action

Phccc acts as a positive allosteric modulator of mGluR4. [, , ] Unlike orthosteric agonists that directly bind to the glutamate binding site, Phccc interacts with an allosteric site on the receptor. [, ] This interaction induces a conformational change in mGluR4 that enhances its affinity for glutamate. [] This increased affinity potentiates the receptor's response to glutamate, leading to enhanced downstream signaling. [, ] The exact binding site and molecular mechanism of action of Phccc on mGluR4 have been investigated through mutagenesis and molecular modeling studies. [, ]

a. Neuroscience Research:

  • Parkinson's Disease: Phccc demonstrates antiparkinsonian effects in rodent models of Parkinson's disease. [, , ] Its administration reverses reserpine-induced akinesia and haloperidol-induced catalepsy, suggesting a potential therapeutic role in alleviating motor deficits associated with the disease. [, ] Further research has explored the use of Phccc analogs with improved pharmacokinetic properties for potential clinical translation. []

  • Cerebellar Development: Phccc influences the proliferation and differentiation of cerebellar granule cell precursors. [] Its administration reduces DNA synthesis and promotes neuritogenesis in these cells, highlighting a potential role in cerebellar development and plasticity. [, ]

  • Neuroprotection: Phccc exhibits neuroprotective effects in various models of neuronal injury. [, , ] It protects cortical neurons against excitotoxicity induced by N-methyl-D-aspartate (NMDA) and beta-amyloid peptide, suggesting a potential role in mitigating neuronal damage in neurodegenerative diseases. []

  • Epilepsy: Phccc exerts proconvulsant effects in immature rats in models of epileptic seizures. [] This finding suggests a complex role of mGluR4 in epilepsy, potentially influenced by developmental stage and seizure type.

b. Immunology Research:

  • Autoimmune Inflammation: Liposomal delivery of Phccc modulates dendritic cell function and promotes the development of regulatory T cells, suggesting a potential therapeutic strategy for autoimmune diseases like multiple sclerosis. [, ]
Future Directions
  • Development of Clinically Viable mGluR4 PAMs: While Phccc serves as a valuable pharmacological tool, its limitations, such as poor solubility and lack of selectivity, necessitate the development of more potent, selective, and bioavailable mGluR4 PAMs for clinical translation. [, ] Ongoing research focuses on exploring novel chemical scaffolds and optimizing the pharmacokinetic properties of Phccc analogs.

7-(hydroxylimino)cyclopropachromen-1a-carboxamide ethyl ester

Compound Description: This compound is a close structural analog of PHCCC. Unlike PHCCC, it does not potentiate mGluR4. []

Relevance: The lack of mGluR4 potentiation exhibited by this compound, despite its structural similarity to PHCCC, highlights the importance of the N-phenyl group in PHCCC for its activity. [] This difference in activity, despite structural similarities, emphasizes the specific structural requirements for effective mGluR4 modulation.

(+/-)-cis-2-(3,5-dichlorophenylcarbamoyl)cyclohexanecarboxylic acid (VU0155041)

Compound Description: Identified through high-throughput screening, VU0155041 is a more potent mGluR4 PAM than PHCCC. It shows an 8-fold higher potency than PHCCC and enhances glutamate potency at mGluR4 by 8-fold. [] Unlike PHCCC, VU0155041 exhibits partial agonist activity at mGluR4, indicating a mixed allosteric agonist/PAM profile. This compound also demonstrates good aqueous solubility. []

Relevance: VU0155041, discovered through exploration of novel chemical scaffolds, represents a significant advancement in mGluR4 PAM development compared to PHCCC. It offers improved potency, solubility, and a distinct pharmacological profile with partial agonist activity. []

L-(+)-2-Amino-4-phosphonobutyric acid (L-AP4)

Compound Description: L-AP4 is a widely studied group III mGluR agonist, demonstrating activity at mGluR4 and mGluR8. [, , , ] Studies have shown it can inhibit glutamate release in the substantia nigra pars reticulata (SNpr) and protect against excitotoxic neuronal death in cortical cell cultures. [, ]

Relevance: L-AP4 is frequently used as a reference compound in studies involving mGluR4 modulation. Its use alongside PHCCC helps delineate the specific effects and potential therapeutic benefits of selectively targeting mGluR4 over other group III mGluRs. [, , , ] For example, in one study, the effects of PHCCC were blocked by MSOP, a group III mGluR antagonist, but were additive to those of the mGluR1 antagonist CPCCOEt, suggesting selectivity for mGluR4 over other group III mGluRs. []

(1S,3R,4S)-1-aminocyclopentane-1,3,4-tricarboxylic acid (ACPT-I)

Compound Description: ACPT-I is a non-selective group III mGluR agonist. [, ] Like PHCCC, when injected into the hippocampus of rats, it exhibits anxiolytic-like effects. [, ]

Relevance: The shared anxiolytic-like effects of ACPT-I and PHCCC, when administered directly to the hippocampus, suggest that activation of group III mGluRs, specifically mGluR4, in this brain region may play a significant role in modulating anxiety-related behaviors. [, ]

(RS)-α -cyclopropyl-4-phosphonophenylglycine (CPPG)

Compound Description: CPPG acts as a group III mGluR antagonist. [, , ] It effectively blocks the positive modulation of GTPγ[S] binding induced by PHCCC in hmGluR4a-transfected stable cell lines. [] Additionally, CPPG attenuates the anxiolytic-like effects of both ACPT-I and PHCCC when co-administered in the rat hippocampus. []

Relevance: CPPG serves as a valuable tool for confirming the involvement of mGluR4 in various physiological processes. By blocking the effects of PHCCC, a specific mGluR4 PAM, CPPG helps to validate the selectivity of PHCCC's actions and strengthen the argument for mGluR4 as a therapeutic target. [, , ]

(RS)-alpha-methyl-4-phosphono-phenylglycine (MPPG)

Compound Description: MPPG is a group III mGluR antagonist. [] In studies investigating the mechanotransduction mechanism of vagal tension receptors, MPPG did not affect the firing of these receptors, suggesting that group III mGluRs, and specifically mGluR4, are not involved in this process. []

Relevance: By demonstrating that MPPG does not affect the mechanotransduction of vagal tension receptors, researchers could infer that PHCCC, a positive allosteric modulator of mGluR4, would likely not affect this process either. [] This helps define the physiological roles of mGluR4 and its potential as a therapeutic target.

N-(4-chloro-3-methoxyphenyl)-2-pyridinecarboxamide (VU0361737)

Compound Description: VU0361737 is a selective mGluR4 PAM. [] Similar to PHCCC, it failed to potentiate glutamate responses through mGluR2/4 heterodimers. []

Relevance: The inability of VU0361737, alongside PHCCC, to modulate mGluR2/4 heterodimers suggests that currently available PAMs might not effectively target this specific receptor combination. This highlights a potential limitation in targeting mGluR4 heterodimers for therapeutic interventions. []

Properties

CAS Number

179068-02-1

Product Name

Phccc

IUPAC Name

(7E)-7-hydroxyimino-N-phenyl-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

InChI

InChI=1S/C17H14N2O3/c20-16(18-11-6-2-1-3-7-11)17-10-13(17)15(19-21)12-8-4-5-9-14(12)22-17/h1-9,13,21H,10H2,(H,18,20)/b19-15-

InChI Key

FPXPIEZPAXSELW-CYVLTUHYSA-N

SMILES

C1C2C1(OC3=CC=CC=C3C2=NO)C(=O)NC4=CC=CC=C4

Solubility

Soluble in DMSO, not in water

Synonyms

PHCCC

Canonical SMILES

C1C2C1(OC3=CC=CC=C3C2=NO)C(=O)NC4=CC=CC=C4

Isomeric SMILES

C1C\2C1(OC3=CC=CC=C3/C2=N/O)C(=O)NC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.